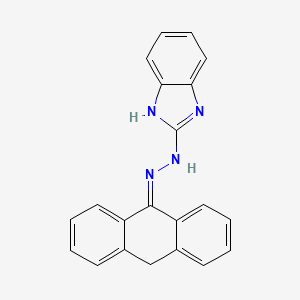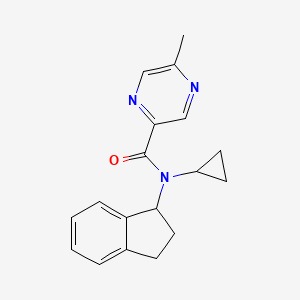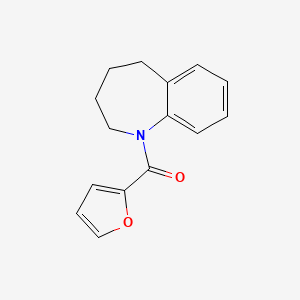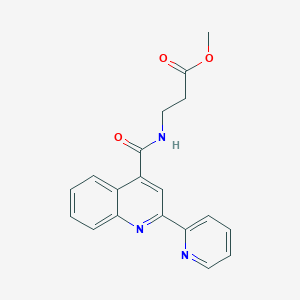![molecular formula C14H24N2O3 B7513800 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone, also known as MEPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEPE is a piperidine derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act through the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. It has also been found to have an affinity for certain receptors in the brain, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the activation of certain receptors in the brain. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential applications in the treatment of neurological disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential toxicity. Other future directions include the development of more effective synthesis methods and the exploration of its potential applications in other areas of scientific research.
Synthesis Methods
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-piperidone with 4-piperidone hydrochloride in the presence of sodium methoxide and methanol. Other methods include the reaction of piperidine-4-carboxylic acid with piperidine-4-carboxylic acid chloride in the presence of triethylamine, and the reaction of 4-piperidone with piperidine-4-carboxylic acid in the presence of acetic anhydride.
Scientific Research Applications
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity.
properties
IUPAC Name |
2-methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-11-13(17)15-9-5-12(6-10-15)14(18)16-7-3-2-4-8-16/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPUMFZIMBWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)


![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)